molecular formula C24H30O7 B1252991 Anziaic acid CAS No. 641-68-9

Anziaic acid

Cat. No. B1252991
CAS RN: 641-68-9
M. Wt: 430.5 g/mol
InChI Key: BEFYPHLCGVCBFF-UHFFFAOYSA-N
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Description

Anziaic acid is a depside found in lichens . It has two phenolic rings with a pentyl side chain and is an ester dimer of olivetolic acid . It works as an antibacterial compound by inhibiting topoisomerase .


Synthesis Analysis

Anziaic acid has been artificially produced from olivetolic acid by benzylation of the O-phenol positions, and then condensing with trifluoroacetic anhydride . A total synthesis of anziaic acid and its structural analogues has been described, and a preliminary structure–activity relationship (SAR) has been developed based on topoisomerase inhibition and whole cell antibacterial activity .


Molecular Structure Analysis

The molecular structure of Anziaic acid consists of two phenolic rings with a pentyl side chain . It is an ester dimer of olivetolic acid .


Chemical Reactions Analysis

Anziaic acid works as an antibacterial compound by inhibiting topoisomerase . It has been reported as a topoisomerase I inhibitor with antibacterial activity .


Physical And Chemical Properties Analysis

Anziaic acid is colorless . It can be dissolved in ethanol, ethanol-water mixture, or cyclohexane-benzene mixture . Its chemical formula is C24H30O7 and it has a molar mass of 430.5 g/mol . The melting point of Anziaic acid is 122 °C .

Scientific Research Applications

Topoisomerase Poison Inhibitor

Anziaic acid has been identified as a new topoisomerase poison inhibitor . Topoisomerase inhibitors are effective for antibacterial and anticancer therapy because they can lead to the accumulation of the intermediate DNA cleavage complex formed by the topoisomerase enzymes, which trigger cell death .

Antibacterial Activity

Anziaic acid exhibits antibacterial activity against Bacillus subtilis and a membrane permeable strain of E. coli . This makes it a potential candidate for the development of new antibacterial drugs.

Inhibitor of Human Topoisomerase II

Anziaic acid has been found to act as an inhibitor of human topoisomerase II . This suggests its potential use in cancer therapy, as topoisomerase II is a target for many anticancer drugs.

Inhibitor of Yersinia pestis Topoisomerase I

Anziaic acid has been found to inhibit Yersinia pestis topoisomerase I . Yersinia pestis is the bacterium responsible for plague, so this finding could have implications for the treatment of this disease.

Inhibitor of Escherichia coli Topoisomerase I

Anziaic acid has also been found to inhibit Escherichia coli topoisomerase I . This suggests its potential use in treating infections caused by E. coli.

Synthesis and Structure-Activity Relationship (SAR) Development

The total synthesis of anziaic acid and its structural analogues has been described, and the preliminary structure–activity relationship (SAR) has been developed based on topoisomerase inhibition and whole cell antibacterial activity . This research could lead to the development of more effective antibacterial and anticancer drugs.

Mechanism of Action

Target of Action

Anziaic acid, a depside found in lichens , primarily targets topoisomerase enzymes . These enzymes play essential roles in controlling the topological state of DNA, facilitating vital cellular functions including DNA replication, transcription, recombination, and repair . Anziaic acid has been identified as an inhibitor for both Yersinia pestis and Escherichia coli topoisomerase I . It also acts as an inhibitor of human topoisomerase II, but has little effect on human topoisomerase I .

Mode of Action

Anziaic acid works by inhibiting topoisomerase enzymes . Topoisomerase inhibitors are effective for antibacterial and anticancer therapy because they can lead to the accumulation of the intermediate DNA cleavage complex formed by the topoisomerase enzymes, which trigger cell death .

Biochemical Pathways

It is known that the compound interferes with the function of topoisomerase enzymes, which are involved in various dna transactions, including replication, transcription, and recombination . By inhibiting these enzymes, anziaic acid disrupts these critical cellular processes.

Result of Action

As a result of its action, anziaic acid exhibits antibacterial activity against Bacillus subtilis and a membrane permeable strain of E. coli . Its inhibition of topoisomerase enzymes leads to the accumulation of the intermediate DNA cleavage complex, triggering cell death . This makes anziaic acid a potential source for new antibacterial and anticancer compounds .

Action Environment

The action of anziaic acid may be influenced by various environmental factors. For instance, the compound is found in lichens , which are known to thrive in diverse environments, from arctic tundra to desert heat.

Future Directions

Anziaic acid exhibits antibacterial activity against Bacillus subtilis and a membrane permeable strain of E. coli . It has potential as a source for new antibacterial and anticancer compounds . Future studies may focus on the structure-activity relationship (SAR) of anziaic acid synthetic analogs .

properties

IUPAC Name

4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-pentylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-3-5-7-9-15-11-17(25)13-19(26)22(15)24(30)31-18-12-16(10-8-6-4-2)21(23(28)29)20(27)14-18/h11-14,25-27H,3-10H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFYPHLCGVCBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169856
Record name 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

641-68-9
Record name 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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